![molecular formula C20H20N2O3S B2395510 3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone CAS No. 866008-81-3](/img/structure/B2395510.png)
3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-phenyl-1-isoindolinone with a morpholine derivative under specific conditions to introduce the morpholino-2-oxoethyl group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholino-2-oxoethyl moiety can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone involves its interaction with specific molecular targets. The morpholino group can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl and isoindolinone moieties may contribute to the compound’s binding affinity and specificity. The sulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- **3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone
2-Phenyl-1-isoindolinone: Lacks the morpholino and sulfanyl groups.
3-[(2-Morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone: Lacks the phenyl group.
Uniqueness
This compound is unique due to the presence of all three functional groups: the morpholino, sulfanyl, and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-2-phenyl-3H-isoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-18(21-10-12-25-13-11-21)14-26-20-17-9-5-4-8-16(17)19(24)22(20)15-6-2-1-3-7-15/h1-9,20H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDYAHNYMOQKOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2395427.png)
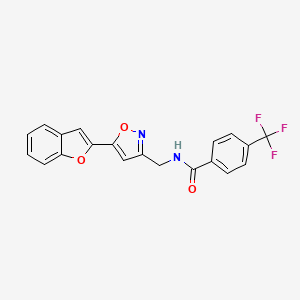
![5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2395431.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395433.png)
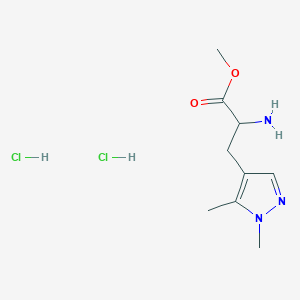
![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395439.png)

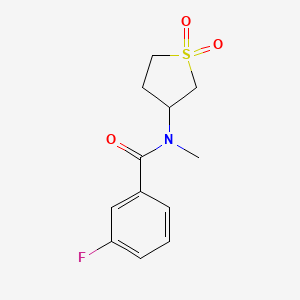
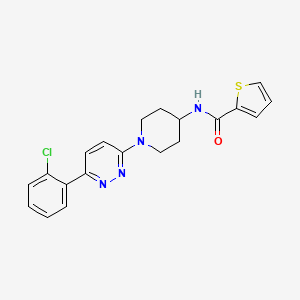
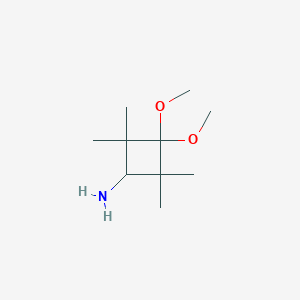
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2395446.png)
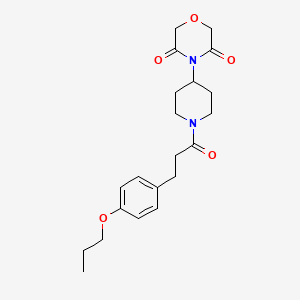
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2395449.png)
